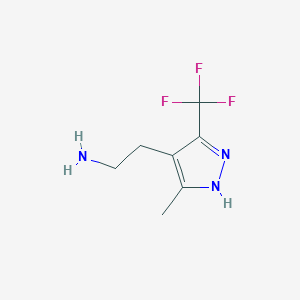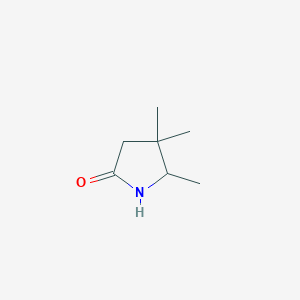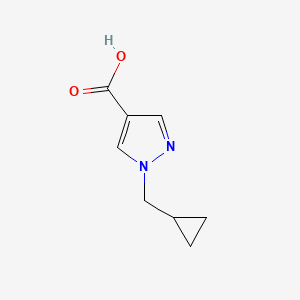
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole
Descripción general
Descripción
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring through a chloromethyl group
Métodos De Preparación
The synthesis of 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclocondensation of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Análisis De Reacciones Químicas
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Aplicaciones Científicas De Investigación
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It is used in the development of new agrochemical products due to its potential biological activity.
Materials Science: The compound’s properties are exploited in the design of new materials with specific characteristics
Mecanismo De Acción
The mechanism of action of 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity .
Comparación Con Compuestos Similares
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, but they differ in their core structure and reactivity.
Trifluoromethylimidazoles: These compounds share the imidazole ring but may have different substituents, leading to variations in their chemical properties and applications
Propiedades
IUPAC Name |
5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUABOHHWWZLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


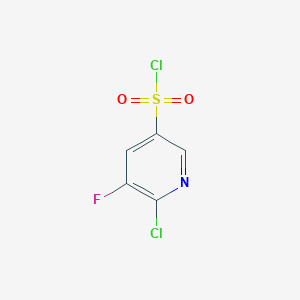
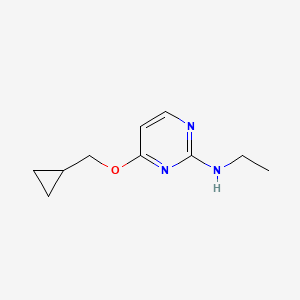
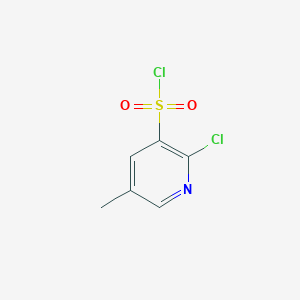
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
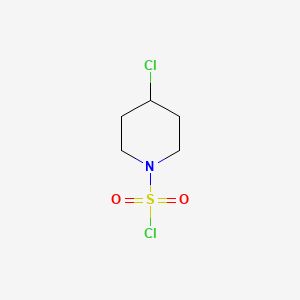

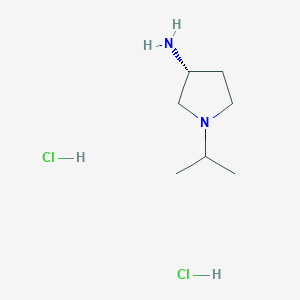
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)

